1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c1-21(2)13-12(9-17-14(20-13)22(3)4)19-15(23)18-11-8-6-5-7-10(11)16/h5-9H,1-4H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTMSZJYURXHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-chlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SARs).
Research indicates that this compound may inhibit specific signaling pathways, particularly those associated with IgE and IgG receptor signaling cascades. This inhibition can lead to reduced release of pro-inflammatory mediators, suggesting potential applications in treating allergic reactions and inflammatory diseases .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could significantly suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory response. IC50 values for related compounds were reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Efficacy in Cancer Models
In cancer research, studies involving pyrimidine derivatives have reported selective cytotoxicity against various cancer cell lines. For example, compounds similar to 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-chlorophenyl)urea exhibited IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells. This suggests potential use as an adjunct therapy in oncology .
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives often correlates with specific structural features. For instance, the presence of electron-donating groups significantly enhances anti-inflammatory activity and selectivity against cancer cells . The chlorophenyl moiety in this compound is hypothesized to contribute to its potency by facilitating interaction with biological targets.
Data Summary
Comparison with Similar Compounds
Urea Linkage and Pharmacophore Similarities
The urea moiety is a common pharmacophore among these compounds, enabling hydrogen bonding with target proteins. For example:
- M64’s urea group facilitates FAK activation via interactions with catalytic domains .
- AVE#21’s urea linkage contributes to glycogen phosphorylase inhibition by stabilizing allosteric site binding .
Research Findings and Implications
Docking Studies and Binding Affinity
Evidence from glycogen phosphorylase docking studies (PDB complexes 2QN1/2QN2) highlights that substituents on both the pyrimidine and phenyl rings critically influence binding. For instance:
- Compounds with electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring exhibit stronger allosteric inhibition than those with electron-donating groups (e.g., methoxy) .
- The target compound’s bis-dimethylamino pyrimidine may enhance π-cation interactions with positively charged residues in enzyme pockets, a feature absent in analogs like M64, which rely on morpholino and trifluoromethyl groups for solubility and target engagement .
Physicochemical Properties
- Solubility: The dimethylamino groups in the target compound likely improve water solubility compared to analogs with halogenated phenyl rings (e.g., ).
- Metabolic Stability : The absence of metabolically labile groups (e.g., esters in W1807 ) suggests longer half-life than some analogs.
Q & A
Q. Basic Research Focus
- 1H NMR : Key diagnostic signals include:
- Urea NH protons: δ 8.5–10.0 ppm (broad singlet, integration for 2H).
- Pyrimidine ring protons: δ 6.8–7.5 ppm (coupled with dimethylamino groups).
- Aromatic protons from 2-chlorophenyl: δ 7.2–7.8 ppm (multiplet) .
- HRMS : A molecular ion peak at m/z corresponding to the molecular formula C₁₆H₂₁ClN₆O (exact mass calculated: 364.1422) confirms the structure .
How do the dimethylamino groups on the pyrimidine ring influence solubility and stability?
Basic Research Focus
The dimethylamino groups enhance:
- Solubility : Increased polarity improves solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces solubility in non-polar solvents.
- Stability : Electron-donating dimethylamino groups stabilize the pyrimidine ring against hydrolysis, as evidenced by pH stability studies in analogous compounds (stable at pH 4–8) .
What structural modifications improve biological activity, and how are structure-activity relationships (SAR) analyzed?
Q. Advanced Research Focus
- Pyrimidine Modifications : Replacing dimethylamino with pyrrolidinyl (as in related compounds) increases lipophilicity, enhancing blood-brain barrier penetration .
- Chlorophenyl Substitution : Fluorine or methyl groups at the 2-position of the phenyl ring improve target binding affinity, as shown in kinase inhibition assays .
- Methodology : SAR is assessed via in vitro bioassays (e.g., enzyme inhibition IC₅₀) combined with computational docking studies to map interactions with target proteins .
How can contradictory solubility data across studies be resolved?
Advanced Research Focus
Contradictions often arise from solvent purity, temperature, or polymorphic forms. Strategies include:
- Standardized Protocols : Use USP-grade solvents and control temperature (e.g., 25°C ± 1°C).
- Polymorph Screening : Analyze crystalline forms via XRD and DSC, as polymorphs (e.g., Form I vs. Form II) exhibit different solubility profiles .
- Hansen Solubility Parameters : Calculate solubility in mixed solvents (e.g., DMSO-water) to identify optimal conditions .
What in vitro models are suitable for evaluating kinase inhibition potential?
Q. Advanced Research Focus
- Kinase Profiling : Use panels like Eurofins KinaseProfiler™ to screen against 100+ kinases. Focus on kinases with urea-binding pockets (e.g., PI3K, mTOR) .
- Cell-Based Assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116 for colorectal cancer) using MTT assays. Compare with positive controls (e.g., staurosporine) .
How are crystalline forms characterized, and do they impact bioactivity?
Q. Advanced Research Focus
- XRD and DSC : Identify polymorphs by distinct diffraction patterns (e.g., 2θ = 12.5°, 18.3°) and melting endotherms.
- Bioactivity Correlation : Amorphous forms may show higher dissolution rates but lower stability. For example, a crystalline form of a related urea derivative exhibited 2-fold higher oral bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
